molecular formula C12H21N B1662185 Rimantadine CAS No. 13392-28-4

Rimantadine

Cat. No. B1662185
CAS RN: 13392-28-4
M. Wt: 179.3 g/mol
InChI Key: UBCHPRBFMUDMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rimantadine is an orally administered antiviral drug used to treat, and in rare cases prevent, influenza A infection . It is a synthetic antiviral drug and a derivative of adamantane . It is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans .


Synthesis Analysis

A synthetic method of N-rimantadine has been disclosed in a patent . The method involves dissolving adamantamine hydrochloride or admantadine in water and/or a water-soluble organic solvent, then adding formalin to initiate a methylenation reaction .


Molecular Structure Analysis

The molecular structures of newly synthesized compounds related to rimantadine have been investigated using single-crystal X-ray analysis .


Chemical Reactions Analysis

Rimantadine may block the viral E protein ion channel function and may down-regulate the protease Cathepsin L because of the increase of lysosomal pH, resulting in impaired viral entry and replication .


Physical And Chemical Properties Analysis

Heat capacities of rimantadine hydrochloride in the crystalline state were measured by adiabatic calorimetry and differential scanning calorimetry . A broad low-enthalpy solid-state phase anomaly was detected between 170 and 250 K .

Scientific Research Applications

Chiral Separation and Enantiomer Production

Recent work focuses on chiral separation and enantiomer production:

Mechanism of Action

Target of Action

Rimantadine primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle .

Mode of Action

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of Influenza A may play an important role in Rimantadine’s susceptibility .

Biochemical Pathways

Rimantadine inhibits the replication of Influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It has little or no activity against Influenza B virus .

Pharmacokinetics

Rimantadine is well absorbed from the gastrointestinal tract, with peak plasma concentrations usually attained within 6 hours . Following oral administration, Rimantadine is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .

Result of Action

When taken within one to two days of developing symptoms, Rimantadine can shorten the duration and moderate the severity of Influenza . It can mitigate symptoms, including fever .

Action Environment

The effectiveness of Rimantadine can be influenced by environmental factors such as the presence of resistant strains of the Influenza A virus . Seasonal H3N2 and 2009 pandemic flu samples tested have shown resistance to Rimantadine, and it is no longer recommended to prescribe for treatment of the flu .

Safety and Hazards

Rimantadine may cause serious side effects. Side effects such as headache, dizziness, feeling weak or tired, anxiety, vomiting, and stomach pain may be more likely in older adults . Common side effects of rimantadine may include nausea, vomiting, loss of appetite, stomach pain, dry mouth, sleep problems (insomnia), or dizziness .

Future Directions

In vitro and preclinical studies confirm that several members of the adamantane family of antiviral agents are effective against a range of coronaviruses including SARS-CoV-2, the virus responsible for COVID-19 . Based on these results, rimantadine showed the most promise for treatment of SARS-CoV-2 .

properties

IUPAC Name

1-(1-adamantyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHPRBFMUDMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023561
Record name Rimantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity).
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rimantadine

CAS RN

13392-28-4, 117857-51-9
Record name Rimantadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13392-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimantadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RIMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300 °C, > 300 °C
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1-Adamantyl methyl ketoxime, 2.0 g, was dissolved in 200 ml of ethanol and mixed with 1.0 ml of conc. hydrochloric acid. This solution was poured into a Parr hydrogenation flask, and 1.0 g of PtO2 was added. Hydrogenation under 35 psia (240 KPa) and at room temperature proceeded slowly. After two days of hydrogenation, the catalyst was removed. The filtrate was distilled to dryness and 100 ml water was added to the residue. The insoluble material was removed by filtration and the aqueous layer was basified with sodium hydroxide. The aqueous layer was extracted with ether and the ether layer was separated. The ether layer was then dried over potassium hydroxide pellets and then magnesium sulfate. The resultant ether solution was distilled to remove the solvent providing 1.0 g rimantadine free base (54% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

Into a Parr hydrogenation flask were placed 8.0 g of 1-adamantyl methyl ketoxime, 200 ml of glacial acetic acid, and 2.8 g of 5% Pt/C. Hydrogenation was continued overnight at 39 psia (270 KPa) and at ambient temperature. The catalyst was removed by filtration and the acetic acid solution was concentrated to one-third of the original volume by vacuum distillation. Water, 200 ml, was added to this conc. acetic acid solution and it was made basic with sodium hydroxide to give a milky solution. The milky solution was extracted three times with 100 ml of methylene chloride. The combined methylene chloride layer was dried over magnesium sulfate which was removed by filtration. The methylene chloride solution was distilled under vacuum to give 7.1 g of clear liquid rimantadine free base (96% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimantadine
Reactant of Route 2
Reactant of Route 2
Rimantadine
Reactant of Route 3
Reactant of Route 3
Rimantadine
Reactant of Route 4
Rimantadine
Reactant of Route 5
Rimantadine
Reactant of Route 6
Rimantadine

Q & A

Q1: What is the primary mechanism of action of rimantadine against influenza A virus?

A1: Rimantadine exerts its antiviral effect by inhibiting the M2 protein of influenza A virus. [, , ] This protein forms a proton channel that is essential for viral replication. [, ]

Q2: How does rimantadine binding to the M2 protein affect viral replication?

A2: Rimantadine binds to the M2 protein within the viral envelope, blocking the proton channel. [, ] This blockage disrupts the acidification process necessary for viral uncoating and release of the viral genome into the host cell, ultimately inhibiting viral replication. [, ]

Q3: What is the molecular formula and weight of rimantadine?

A3: The molecular formula of rimantadine is C12H21N, and its molecular weight is 179.32 g/mol.

Q4: Is there any information available on the spectroscopic data of rimantadine?

A4: While the provided research articles do not delve into the spectroscopic characterization of rimantadine, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy could be employed to obtain structural information about the molecule.

Q5: How does the structure of rimantadine relate to its antiviral activity?

A6: Rimantadine is an adamantane derivative, and its specific chemical structure, particularly the presence of the adamantane ring and the alkylamine side chain, is crucial for its antiviral activity. []

Q6: Have any structural modifications of rimantadine been investigated?

A7: Yes, research has investigated the antiviral activity of rimantadine metabolites, including 2-hydroxyrimantadine, 3-hydroxyrimantadine, and 4-hydroxyrimantadine. [] While all three metabolites exhibited inhibitory activity against wild-type influenza A viruses, their potency varied. [] Notably, 2-hydroxyrimantadine demonstrated similar activity to amantadine. []

Q7: Do rimantadine-resistant influenza A viruses exhibit cross-resistance to other compounds?

A8: Yes, studies have shown that rimantadine-resistant influenza A virus isolates exhibit cross-resistance to amantadine and the investigated hydroxy metabolites of rimantadine. [] This cross-resistance highlights the potential for reduced therapeutic options when resistance emerges.

Q8: How is rimantadine absorbed and distributed in the body?

A9: Rimantadine is well-absorbed following oral administration, achieving peak plasma concentrations within a few hours. [, ] It is widely distributed throughout the body, including the nasal mucosa, a primary site of influenza virus replication. []

Q9: How is rimantadine metabolized and eliminated?

A10: Rimantadine is primarily metabolized in the liver, with m-hydroxyrimantadine being the major metabolite in both rats and dogs. [] It is predominantly excreted in the urine, with a small percentage eliminated in feces. []

Q10: What is the elimination half-life of rimantadine?

A11: Rimantadine exhibits a relatively long elimination half-life, ranging from 24 to 36 hours, which allows for once or twice-daily dosing. [, , ]

Q11: How does the pharmacokinetic profile of rimantadine compare to that of amantadine?

A12: Rimantadine demonstrates a longer elimination half-life and lower peak plasma concentrations compared to amantadine. [] This difference in pharmacokinetics is thought to contribute to the reduced incidence of central nervous system side effects associated with rimantadine. [, ]

Q12: Has the prophylactic and therapeutic efficacy of rimantadine been evaluated in clinical trials?

A13: Yes, numerous clinical trials have investigated the efficacy of rimantadine for both the prophylaxis and treatment of influenza A infections. [, , , , , , ] Results have demonstrated that rimantadine can reduce the incidence and duration of influenza illness when administered prophylactically or therapeutically. [, , , , , , ]

Q13: Has rimantadine shown efficacy in preventing the transmission of influenza A virus within families?

A14: Clinical trials have demonstrated that prophylactic administration of rimantadine to children significantly reduces the transmission of influenza A virus to other family members. [, ]

Q14: How does resistance to rimantadine develop?

A16: Resistance to rimantadine primarily arises from mutations in the M2 protein, the target of the drug. [] These mutations alter the drug-binding site, reducing the ability of rimantadine to bind to and inhibit the M2 proton channel. []

Q15: What are the implications of rimantadine resistance for influenza treatment and control?

A17: The emergence and spread of rimantadine-resistant influenza A viruses pose a significant challenge to influenza treatment and control efforts. [] Resistance limits the effectiveness of rimantadine, necessitating the development of new antiviral drugs with different mechanisms of action.

Q16: Are there any specific considerations for the use of rimantadine in elderly populations?

A18: Clinical studies have indicated that while rimantadine can be safe and effective for influenza prophylaxis in elderly individuals, particularly those who are vaccinated, [] it is crucial to carefully consider the potential for adverse events and drug interactions in this population. [] Dosage adjustments may be necessary to minimize the risk of side effects. []

Q17: Can rimantadine's mechanism of action be exploited for targeting other viruses?

A20: Recent research indicates that the M protein of Zika virus, another flavivirus, forms membrane-permeabilizing channels sensitive to rimantadine. [] This finding highlights the potential for repurposing rimantadine or developing novel M protein-targeted therapies for Zika virus and potentially other flaviviruses. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.